molecular formula C18H13FN4O2 B7625627 5-(4-fluorophenyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)furan-2-carboxamide

5-(4-fluorophenyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)furan-2-carboxamide

Cat. No.: B7625627
M. Wt: 336.3 g/mol
InChI Key: GAWTXTGQLWHLIX-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)furan-2-carboxamide is a complex organic compound characterized by its unique structure, which includes a fluorophenyl group, a triazolopyridine moiety, and a furan-2-carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Fluorophenyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)furan-2-carboxamide typically involves multiple steps, starting with the preparation of the fluorophenyl group and the triazolopyridine moiety. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process may also include the use of automated systems to monitor and control the reaction parameters, ensuring consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The specific type of reaction depends on the reagents and conditions used.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives of the original compound with modified functional groups, which can be further utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules

Biology: In biological research, 5-(4-Fluorophenyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)furan-2-carboxamide can be used to study biological processes and interactions. Its fluorophenyl group can be particularly useful in fluorescence-based assays and imaging techniques.

Medicine: This compound has shown potential in medicinal chemistry, where it can be used as a lead compound for the development of new drugs. Its ability to interact with various biological targets makes it a valuable candidate for drug discovery and development.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties can enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which 5-(4-Fluorophenyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)furan-2-carboxamide exerts its effects involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound's binding affinity to these targets, leading to its biological activity.

Molecular Targets and Pathways: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and influencing various biological processes. The exact targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 5-(4-Fluorophenyl)valeric acid: This compound shares the fluorophenyl group but has a different core structure.

  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Another fluorinated compound with potential biological activity.

  • 4-Fluorophenol: A simpler fluorinated compound often used as a building block in organic synthesis.

Uniqueness: 5-(4-Fluorophenyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)furan-2-carboxamide stands out due to its complex structure and the presence of multiple functional groups, which can lead to diverse chemical and biological properties

Properties

IUPAC Name

5-(4-fluorophenyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4O2/c19-13-6-4-12(5-7-13)14-8-9-15(25-14)18(24)20-11-17-22-21-16-3-1-2-10-23(16)17/h1-10H,11H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWTXTGQLWHLIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CNC(=O)C3=CC=C(O3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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